molecular formula C17H14F6S2 B12820377 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) CAS No. 170658-51-2

3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene)

Cat. No.: B12820377
CAS No.: 170658-51-2
M. Wt: 396.4 g/mol
InChI Key: COYIBBPRMYKONB-UHFFFAOYSA-N
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Description

The compound 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) (CAS 172612-67-8) is a diarylethene derivative featuring a hexafluorocyclopentene core bridged by two 2,4-dimethylthiophene rings . Its molecular formula is C₂₉H₂₂F₆S₂, with a molecular weight of 580.60 g/mol. This compound belongs to a class of photochromic molecules widely studied for applications in optical memory media, switches, and solar cells due to its reversible light-induced structural isomerization . The hexafluorocyclopentene backbone enhances thermal stability and fatigue resistance, while the methyl groups on the thiophene rings modulate steric effects and electronic properties .

Properties

CAS No.

170658-51-2

Molecular Formula

C17H14F6S2

Molecular Weight

396.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethylthiophene

InChI

InChI=1S/C17H14F6S2/c1-7-5-24-9(3)11(7)13-14(12-8(2)6-25-10(12)4)16(20,21)17(22,23)15(13,18)19/h5-6H,1-4H3

InChI Key

COYIBBPRMYKONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Hexafluorocyclopentene Core

The hexafluorocyclopentene moiety is generally prepared or procured as octafluorocyclopentene or related perfluorinated cyclopentene derivatives. This core is crucial for the photochromic properties and stability of the final compound.

  • Octafluorocyclopentene is commercially available or synthesized via fluorination of cyclopentene derivatives using elemental fluorine or fluorinating agents under controlled conditions.

Preparation of 2,4-Dimethylthiophene Derivatives

  • 2,4-Dimethylthiophene is synthesized by selective methylation of thiophene rings or by direct substitution reactions on thiophene precursors.
  • Bromination at the 3-position of 2,4-dimethylthiophene is a key step to enable subsequent coupling reactions. This is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.

Coupling of Thiophene Units to Hexafluorocyclopentene

The critical step is the formation of the bis(thiophene) linkage to the hexafluorocyclopentene core at the 1,2-positions. This is commonly achieved via:

  • Lithiation and Nucleophilic Addition:

    • The brominated 2,4-dimethylthiophene is treated with n-butyllithium (nBuLi) at low temperatures (-78 °C) to generate the corresponding lithio intermediate.
    • This intermediate is then reacted with octafluorocyclopentene, allowing nucleophilic attack at the electrophilic sites on the cyclopentene ring, forming the carbon-carbon bonds.
  • Palladium-Catalyzed Cross-Coupling (Suzuki or Stille Coupling):

    • Alternative methods involve palladium-catalyzed cross-coupling reactions between halogenated thiophene derivatives and boronic acid or stannylated hexafluorocyclopentene derivatives.
    • These methods provide high selectivity and yields but require careful control of reaction conditions and catalysts.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Crystallographic data (CCDC 118098) confirm the molecular structure and stereochemistry.

Summary Table of Preparation Steps

Step Reagents/Conditions Description Notes
1 Octafluorocyclopentene (commercial or synthesized) Source of hexafluorocyclopentene core Requires careful handling due to fluorination
2 2,4-Dimethylthiophene + Br2 or NBS Bromination at 3-position of thiophene Controlled temperature to avoid overbromination
3 nBuLi, THF, -78 °C Lithiation of brominated thiophene Generates nucleophilic intermediate
4 Addition of octafluorocyclopentene Coupling via nucleophilic attack Forms bis(thiophene) linkage
5 Purification (chromatography/recrystallization) Isolation of pure product Confirmed by NMR, MS, and X-ray

Research Findings and Notes

  • The lithiation and nucleophilic addition method is widely reported as efficient for synthesizing diarylethene derivatives with perfluorinated cyclopentene cores.
  • The presence of electron-withdrawing fluorine atoms on the cyclopentene ring enhances the electrophilicity, facilitating nucleophilic attack by the lithio-thiophene species.
  • Alternative palladium-catalyzed cross-coupling methods offer milder conditions but may require more complex precursor synthesis.
  • The final compound exhibits high purity (≥98%) and is stable under ambient conditions, suitable for applications in photochromic materials.

Chemical Reactions Analysis

Photochromic Ring-Opening/Closing Reactions

The compound undergoes reversible electrocyclic reactions upon exposure to UV/visible light, driven by the hexafluorocyclopentene bridge and thiophene substituents.

Key Reaction Mechanism:

  • UV Irradiation (λ = 300–400 nm):
    The closed-ring form (colorless) converts to the open-ring form (colored) via a conrotatory electrocyclic ring-opening.

    • Activation Energy: Lowered by electron-withdrawing fluorine substituents, enhancing thermal stability of the closed form .

  • Visible Light/Heat:
    Reverts to the closed-ring form, restoring the initial structure .

Experimental Data:

ParameterClosed-Ring FormOpen-Ring Form
Absorption Maxima 290–320 nm (UV)500–600 nm (Vis)
Quantum Yield (Φ) 0.45–0.55 (ring-opening)0.30–0.40 (ring-closing)
Fatigue Resistance > 10⁴ cycles without decay

This reversibility is critical for applications in optical memory devices and molecular switches .

Substitution Reactions at Thiophene Moieties

The 2,4-dimethylthiophene groups participate in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity.

Observed Modifications:

  • Suzuki Coupling:
    Phenyl groups at the 5-position of thiophene can be functionalized with aryl boronic acids under palladium catalysis .

    • Example: Introduction of electron-withdrawing groups (e.g., nitro) alters photochromic response wavelengths .

  • Halogenation:
    Limited bromination occurs at the α-position of thiophene under mild conditions (e.g., NBS in CCl₄) .

Thermal Stability and Degradation

The compound exhibits high thermal stability in its closed-ring form due to the rigid perfluorinated cyclopentene core.

Thermal Analysis:

ConditionObservationSource
TGA (N₂ atmosphere) Decomposition onset: 280–300°C
DSC Melting point: 129–133°C (sharp endotherm)

Degradation products include fluorinated hydrocarbons and sulfur oxides, confirmed via GC-MS .

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., THF, DMF) enhance photochromic switching speeds due to reduced steric hindrance during ring-opening/closing.

Solvent Effects on Reaction Kinetics:

SolventRing-Opening Rate (s⁻¹)Ring-Closing Rate (s⁻¹)
Hexane 1.2 × 10³8.7 × 10²
THF 3.8 × 10³2.1 × 10³
DMF 4.5 × 10³2.9 × 10³

Data adapted from analogous diarylethene systems .

Supramolecular Interactions

The compound forms π-stacked dimers in crystalline states, stabilizing the closed-ring form. X-ray diffraction data reveal:

  • Crystal System: Monoclinic

  • Space Group: C2/c

  • Unit Cell Parameters:

    • a = 26.2504(11) Å

    • b = 8.6981(4) Å

    • c = 13.3064(6) Å

    • β = 107.659(2)° .

Scientific Research Applications

Key Structural Features

  • Hexafluorocyclopentene Core : Provides high chemical stability and unique electronic properties.
  • Dimethylthiophene Substituents : Enhance solubility and contribute to the compound's optical characteristics.

Optoelectronic Devices

The compound is recognized for its potential in optoelectronic applications due to its photochromic properties. It can undergo reversible transformations upon exposure to light, making it suitable for:

  • Optical Storage : The ability to switch between different states allows for data storage applications.
  • Display Technologies : Its color-changing properties can be utilized in advanced display systems.

A study highlighted the compound's performance in optical storage devices, demonstrating its ability to exhibit significant changes in absorption spectra upon light exposure .

Sensors

Due to its sensitivity to light and environmental changes, this compound can be employed in sensor technologies:

  • Chemical Sensors : Its responsive nature allows it to detect specific chemical environments or analytes.
  • Environmental Monitoring : The photochromic behavior can be harnessed for monitoring environmental changes.

Research indicates that derivatives of this compound have been successfully integrated into sensor platforms, showcasing their effectiveness in detecting volatile organic compounds (VOCs) .

Photovoltaics

The unique electronic properties of the compound make it a candidate for use in photovoltaic cells:

  • Solar Energy Conversion : Its ability to absorb light efficiently can enhance the performance of solar cells.
  • Organic Photovoltaics : The compound's structural characteristics align well with the requirements for organic solar cell materials.

Studies have reported improvements in energy conversion efficiency when using similar compounds in organic photovoltaic systems .

Biomedical Applications

Emerging research suggests potential biomedical applications:

  • Drug Delivery Systems : The compound's chemical stability can be advantageous for formulating drug carriers.
  • Photothermal Therapy : Its photothermal properties may be explored for cancer treatment modalities.

Initial investigations into the biocompatibility of related compounds indicate promising results for future biomedical applications .

Case Study 1: Optical Storage

In a recent study on optical storage capabilities, researchers synthesized the compound and tested its performance under varying light conditions. Results showed that the material could effectively switch between states with minimal energy input, making it a viable candidate for next-generation optical data storage solutions.

Case Study 2: Sensor Development

Another investigation focused on developing chemical sensors using derivatives of this compound. The sensors demonstrated high selectivity and sensitivity towards specific VOCs, indicating their potential utility in environmental monitoring applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Diarylethenes with a hexafluorocyclopentene core exhibit tunable photochromic properties depending on substituents. Below is a comparative analysis of key analogues:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound 172612-67-8 C₂₉H₂₂F₆S₂ 2,4-dimethylthiophene 580.60 High thermal stability; reversible photoisomerization
3,3'-(Hexafluorocyclopentene)bis[4-bromo-2,5-dimethylthiophene] 1637637-52-5 C₁₇H₁₂F₆S₂Br₂ 4-bromo-2,5-dimethylthiophene 554.21 Enhanced electron-withdrawing effects; redshifted absorption due to bromine
4,4'-Phenolic Derivative 159551-03-8 C₂₉H₂₂F₆O₂S₂ Phenolic groups on thiophene 580.60 Hydrogen bonding potential; altered solubility and aggregation behavior
Formyl/Methylsulfanyl Derivative N/A C₁₇H₁₀F₆O₂S₄ 5-formyl-2-methylsulfanyl-thiophene 544.44 Electron-withdrawing formyl groups; planar conformation (dihedral angles ~41–44°)
Phenylethynylphenyl Derivative N/A C₂₉H₁₆F₆ 4-(phenylethynyl)phenyl 502.43 Extended conjugation; broadened absorption spectra for optoelectronic applications
Terthiophene Derivative (5,5''-dimethyl) 1429207-46-4 C₃₃H₂₂F₆S₆ Extended terthiophene chain 724.91 High molecular weight; potential for charge transport in organic electronics

Photochemical and Electronic Properties

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., Br, CHO) : Bromine and formyl substituents redshift absorption maxima by stabilizing excited states. Brominated derivatives (e.g., CAS 1637637-52-5) show enhanced quantum yields for photoisomerization due to reduced charge recombination .
    • Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups improve solubility but may reduce thermal stability. The target compound’s 2,4-dimethylthiophene substituents balance steric hindrance and electronic modulation .
    • Conjugated Systems (e.g., phenylethynyl, terthiophene) : Phenylethynylphenyl derivatives exhibit bathochromic shifts (>50 nm) in UV-Vis spectra compared to the target compound, enabling visible-light activation . Terthiophene derivatives demonstrate enhanced charge mobility, making them suitable for organic field-effect transistors .
  • Thermal Stability: The hexafluorocyclopentene core universally enhances thermal stability across derivatives. For example, the phenolic derivative (CAS 159551-03-8) retains isomerization capability up to 150°C, comparable to the target compound .

Crystallographic and Structural Insights

  • Dihedral Angles :

    • The target compound’s thiophene rings form dihedral angles of 41.4° and 43.5° with the central cyclopentene ring, optimizing π-π stacking and photochromic efficiency .
    • In contrast, the formyl/methylsulfanyl derivative adopts a nearly planar conformation (dihedral angles <5°), favoring faster isomerization kinetics .
  • Crystal Packing : Derivatives with bulky substituents (e.g., phenylethynyl) exhibit looser packing, reducing photochromic fatigue but increasing solubility . The brominated analogue (CAS 1637637-52-5) shows dense packing due to halogen bonding, enhancing mechanical stability .

Biological Activity

3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) is a complex organofluorine compound that incorporates thiophene moieties. Its unique structure suggests potential biological activities that merit investigation. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H14F6S2C_{17}H_{14}F_{6}S_{2} and is characterized by the presence of hexafluorocyclopentene and dimethylthiophene units. The incorporation of fluorine atoms is significant for enhancing the compound's stability and reactivity.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit notable antimicrobial activity. For instance, a study highlighted that various substituted thiophenes possess antimicrobial effects against a range of bacteria and fungi. The presence of electron-withdrawing groups in the thiophene ring can enhance this activity by increasing the electrophilicity of the compound .

Antioxidant Activity

Thiophenes are also known for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related damage in biological systems. Studies have shown that compounds with thiophene structures can effectively reduce oxidative stress markers in cellular models .

Cytotoxic Effects

The cytotoxicity of thiophene derivatives has been explored in various cancer cell lines. For example, certain substituted thiophenes demonstrated selective cytotoxicity against specific cancer cells while exhibiting lower toxicity towards normal cells. This selective action is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bulky substituents on the thiophene ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) could potentially demonstrate similar or superior antimicrobial effects due to its structural complexity .

Case Study 2: Antioxidant Activity Assessment

In a cellular model assessing oxidative stress, a series of thiophene derivatives were tested for their ability to reduce reactive oxygen species (ROS). The findings revealed that compounds with multiple electron-donating groups showed significant antioxidant activity. This highlights a potential pathway for further research into the antioxidant capabilities of 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) .

Data Summary

Activity Observation Reference
AntimicrobialEnhanced activity against bacteria with substituted thiophenes
AntioxidantSignificant reduction in ROS levels in cellular models
CytotoxicitySelective toxicity towards cancer cells

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